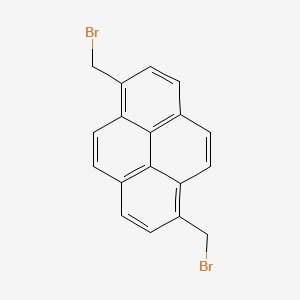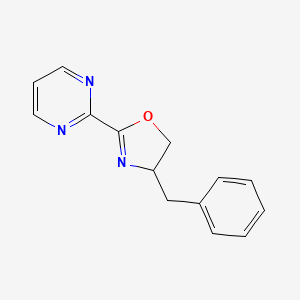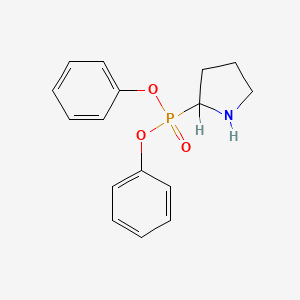
1,6-Bis(bromomethyl)pyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Bis(bromomethyl)pyrene is a derivative of pyrene, an aromatic hydrocarbon known for its photophysical and electronic properties This compound is characterized by the presence of two bromomethyl groups attached to the 1 and 6 positions of the pyrene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,6-Bis(bromomethyl)pyrene can be synthesized through the bromination of pyrene. One common method involves dissolving pyrene in an organic solvent such as carbon tetrachloride and adding a bromine solution. The reaction is typically carried out under controlled conditions to ensure selective bromination at the 1 and 6 positions . Another method involves the use of dibromohydantoin as a brominating agent, followed by recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1,6-Bis(bromomethyl)pyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form pyrene derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1,6-bis(azidomethyl)pyrene, while oxidation with potassium permanganate produces pyrene-1,6-dicarboxylic acid .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 1,6-Bis(bromomethyl)pyrene exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The bromomethyl groups serve as reactive sites for substitution and addition reactions, allowing the compound to interact with a wide range of molecular targets. The pathways involved in these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
1-Bromopyrene: A mono-brominated derivative of pyrene, used in similar applications but with different reactivity due to the presence of only one bromine atom.
1,3,6,8-Tetrabromopyrene: A tetra-brominated derivative, which exhibits different chemical properties and reactivity patterns compared to 1,6-Bis(bromomethyl)pyrene.
1,6-Dibromopyrene: Similar to this compound but with bromine atoms directly attached to the pyrene ring, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of two bromomethyl groups, which provide multiple reactive sites for chemical modifications. This makes it a versatile intermediate for the synthesis of a wide range of pyrene derivatives and other complex organic molecules .
Propiedades
Fórmula molecular |
C18H12Br2 |
|---|---|
Peso molecular |
388.1 g/mol |
Nombre IUPAC |
1,6-bis(bromomethyl)pyrene |
InChI |
InChI=1S/C18H12Br2/c19-9-13-3-1-11-5-7-16-14(10-20)4-2-12-6-8-15(13)17(11)18(12)16/h1-8H,9-10H2 |
Clave InChI |
ZEMIXGLOQXXJQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![2-((1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy)acetic acid](/img/structure/B12822908.png)
![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)
![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)







![1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate](/img/structure/B12822983.png)

![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
